N-Butyldiethanolamine
Overview
Description
Synthesis Analysis
N-Butyldiethanolamine's synthesis has been explored in various contexts. For instance, it is mentioned in the synthesis of molecular sieves and metal-organic frameworks where its structural directing capabilities are utilized. The synthesis process often involves the reaction of butyl and diethanolamine components under specific conditions to form the desired product, which can then act as a precursor or structural directing agent in further chemical processes (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of N-Butyldiethanolamine plays a critical role in its function as a structure-directing agent. Studies have demonstrated its effectiveness in directing the synthesis of specific molecular sieves and frameworks, with its molecular structure contributing to the selectivity and efficiency of these syntheses. The molecular structure is characterized by NMR, XRD, and other spectroscopic methods to understand its interaction and directing capabilities (Ako et al., 2009).
Chemical Reactions and Properties
N-Butyldiethanolamine is involved in various chemical reactions, serving as a precursor, ligand, or structure-directing agent. Its chemical properties, such as reactivity with different metals and participation in the formation of coordination compounds, are of significant interest. These properties are pivotal in synthesizing metal-organic frameworks and clusters, demonstrating its versatility and importance in materials science (Rinck et al., 2015).
Physical Properties Analysis
The physical properties of N-Butyldiethanolamine, such as density, refractive index, and surface tension, have been studied to understand its behavior in different environments and applications. These properties are critical in applications like CO2 capture, where N-Butyldiethanolamine-based solutions are evaluated for their efficiency and capacity in capturing CO2. The impact of temperature and concentration on these physical properties is also analyzed to optimize the conditions for specific applications (Khan et al., 2017).
Chemical Properties Analysis
The chemical properties of N-Butyldiethanolamine, including its reactivity and interaction with other compounds, are essential for its application in synthesis and material science. Its role as a structure-directing agent in synthesizing molecular sieves and metal-organic frameworks showcases its chemical versatility. The studies focus on its ability to form stable complexes and direct the synthesis towards desired structures and materials (Gruenwald et al., 2009).
Scientific Research Applications
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Coatings and Paper Impregnation Formulations
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Metal Working
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Synthesis of Complexes
- Application: N-Butyldiethanolamine has been used in the synthesis of various complexes .
- Method: It reacts with chromium (II) and lanthanide (III)/rare earth salts in the presence of coligands to afford three series of isostructural 1:1 3d (Cr (III))/4f (Ln (III)) coordination cluster compounds .
- Results: The results are the formation of these coordination cluster compounds .
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Neutralizing Agent
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Synthesis of Complexes
- Application: N-Butyldiethanolamine has been used in the synthesis of various complexes .
- Method: It reacts with 3,5-dinitrobenzoic acid (Hdnba), p-toluic acid (Hpta), and terephthalic acid (H2tpa) to afford new mononuclear [Cu(Hbdea)2]·2Hdnba, dinuclear [Cu2(μ-Hbdea)2(N3)2] and [Cu2(μ-Hbdea)2(pta)2]·2H2O .
- Results: The results are the formation of these complexes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[butyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHOISKXMSMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044354 | |
Record name | N-Butyldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS] | |
Record name | Ethanol, 2,2'-(butylimino)bis- | |
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Record name | N-Butyldiethanolamine | |
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Product Name |
N-Butyldiethanolamine | |
CAS RN |
102-79-4 | |
Record name | Butyldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Butyldiethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butyldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60214 | |
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Record name | Ethanol, 2,2'-(butylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Butyldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-butyliminodiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BUTYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H963NLD48W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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